molecular formula C16H17BrN2O3S B2744981 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034262-74-1

2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2744981
CAS No.: 2034262-74-1
M. Wt: 397.29
InChI Key: ROELQOBZVZJRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17BrN2O3S and its molecular weight is 397.29. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Photosensitizing Properties

  • Photodynamic Therapy Applications : Benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. For example, zinc phthalocyanine substituted with benzenesulfonamide units has shown promising results as a photosensitizer in photodynamic therapy, an effective alternative therapy in cancer treatment. These compounds exhibit good solubility, fluorescence, singlet oxygen production, and photostability, making them potential candidates for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022).

Enzyme Inhibition for Disease Treatment

  • Carbonic Anhydrase Inhibition : Some benzenesulfonamide derivatives have been identified as potent inhibitors of the carbonic anhydrase enzyme, which plays a crucial role in various physiological processes. These inhibitors have shown potential for treating conditions like glaucoma by lowering intraocular pressure (Nocentini et al., 2016).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Properties : Research on benzenesulfonamide derivatives has also focused on their antimicrobial and antifungal activities. Some compounds have demonstrated moderate to significant activity against bacterial strains and fungal species, offering potential routes for developing new antimicrobial agents (Chohan & Shad, 2011).

Pharmacokinetic Properties and Drug Development

  • Drug Development and Pharmacokinetics : The pharmacokinetic properties of benzenesulfonamide derivatives are crucial for their development as therapeutic agents. Studies have been conducted to determine the plasma and tissue concentrations of these compounds in animal models, providing essential data for their potential use in treating various diseases (Ohashi, Nakamura, & Yoshikawa, 1999).

Properties

IUPAC Name

2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-22-14-10-19(11-14)13-8-6-12(7-9-13)18-23(20,21)16-5-3-2-4-15(16)17/h2-9,14,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROELQOBZVZJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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